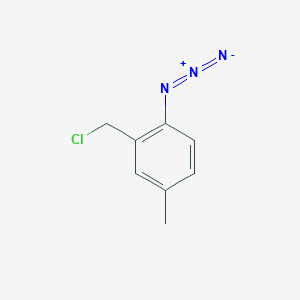
Benzene, 1-azido-2-(chloromethyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-azido-2-(chloromethyl)-4-methyl-: is an organic compound with a complex structure that includes a benzene ring substituted with an azido group, a chloromethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1-chloro-2-(chloromethyl)-4-methylbenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-azido-2-(chloromethyl)-4-methyl- can undergo nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium catalyst.
Cycloaddition: Alkyne in the presence of a copper catalyst.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 1-amino-2-(chloromethyl)-4-methylbenzene.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-azido-2-(chloromethyl)-4-methyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of new diagnostic tools.
Industry: In the industrial sector, Benzene, 1-azido-2-(chloromethyl)-4-methyl- is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene, 1-azido-2-(chloromethyl)-4-methyl- involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper or other transition metals, which facilitate the formation of the triazole ring through a concerted mechanism.
Comparison with Similar Compounds
- Benzene, 1-azido-2-iodoethyl-
- Benzene, 1-azido-2-methyl-
Comparison: Benzene, 1-azido-2-(chloromethyl)-4-methyl- is unique due to the presence of both the azido and chloromethyl groups, which provide distinct reactivity patterns compared to its analogs. For example, Benzene, 1-azido-2-iodoethyl- has an iodo group instead of a chloromethyl group, which affects its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
146954-08-7 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-azido-2-(chloromethyl)-4-methylbenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6-2-3-8(11-12-10)7(4-6)5-9/h2-4H,5H2,1H3 |
InChI Key |
OHTRLMFEFRURKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
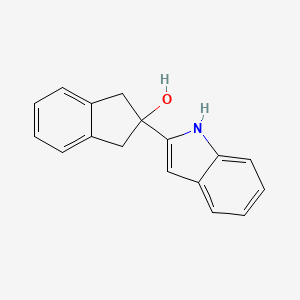
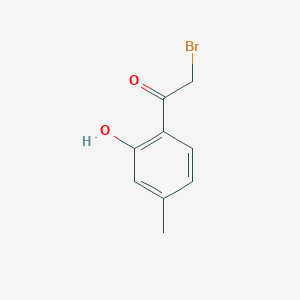
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
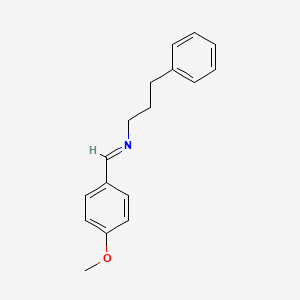
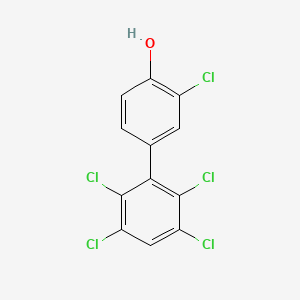

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
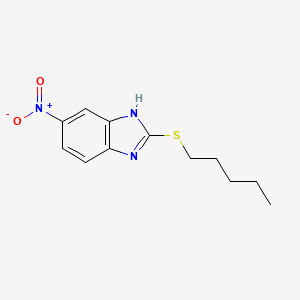
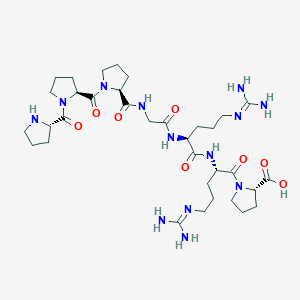
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
